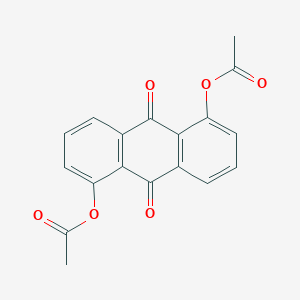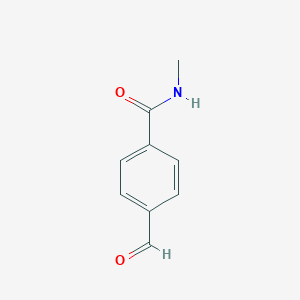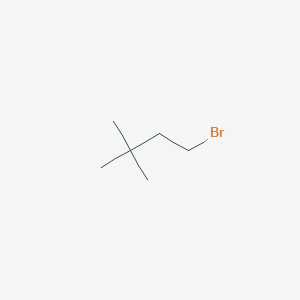![molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-氨基-1,2-二苯乙基]-(4-甲苯磺酰)叠氮;氯钌(1+);1-甲基-4-丙-2-基苯 CAS No. 192139-90-5](/img/structure/B154963.png)
[(1S,2S)-2-氨基-1,2-二苯乙基]-(4-甲苯磺酰)叠氮;氯钌(1+);1-甲基-4-丙-2-基苯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is also known as (S,S)-N-(对甲苯磺酰)-1,2-二苯乙烷二胺(对异丙基苯)氯化钌(II) in Chinese . It has been used as a reactant in studies of thermal decomposition .
Chemical Reactions Analysis
This compound has been used in tandem hydroformylation and hydrogenation of terminal olefins .
Physical And Chemical Properties Analysis
The molar mass of this compound is 631.17 g/mol . It has a melting point of over 175°C . Unfortunately, other physical and chemical properties are not available in the search results.
科学研究应用
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Electroreduction of (1S,2S)-2-amino-1- (4-nitrophenyl)-propane-1,3-diol derivatives :
- Application: Hydroxylamines electrogenerated from these derivatives are unstable in methanol–acetate buffer and practically stable in acetonitrile–aqueous acetate buffer .
- Method: This latter medium was used to carry out subsequent reactions in situ involving the triacetylated p-hydroxylaminophenylserinol and various reagents .
- Results: An azoxy compound was the major product isolated after reaction with maleic or phthalic anhydrides .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
-
Regioselectivity of the interaction of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol with some symmetrical ketones :
- Application: The interaction of this compound with a series of symmetrical ketones has been studied. As a result, isomeric oxazolidines are formed in a ratio of 85:15 .
- Method: The oxazolidines were shown to decompose readily under the action of hydrazine .
- Results: The study resulted in the formation of isomeric oxazolidines in a specific ratio .
-
Synthesis and antimicrobial activity of urea derivatives of (1S,2S)-2-amino-1- (4-nitrophenyl)-1,3-propanediol :
- Application: A series of urea derivatives were synthesized from this compound and their antimicrobial activity was studied .
- Method: The compounds were synthesized and then tested against strains of Bacillus cereus, Staphylococcus aureus, and Streptococcus haemolyticus .
- Results: The compounds synthesized showed the greatest levels of activity against these strains .
-
Process for the preparation of 5- [ [ [ (2s)-2-amino-3- [4- (aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl] [ (1s)-1- (4-phenyl-1h-imidazol-2-yl)ethyl]amino]methyl-2-methoxybenzoic acid :
属性
CAS 编号 |
192139-90-5 |
|---|---|
产品名称 |
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
分子式 |
C₃₁H₃₅ClN₂O₂RuS |
分子量 |
636.2 g/mol |
IUPAC 名称 |
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1 |
InChI 键 |
AZFNGPAYDKGCRB-XCPIVNJJSA-M |
手性 SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+] |
SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
同义词 |
[RuCl(TsDPEN)(η-6-cymene)]; [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium; , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



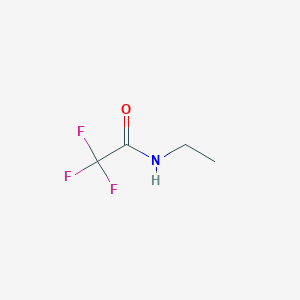
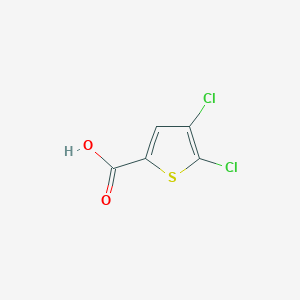
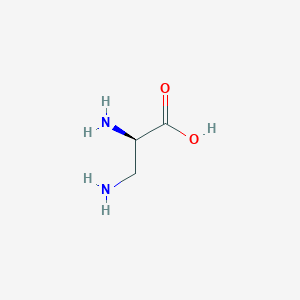
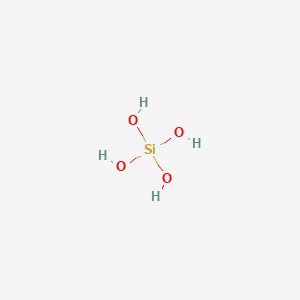
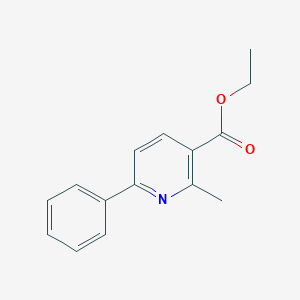
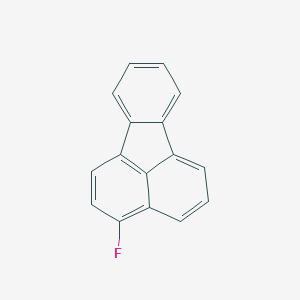

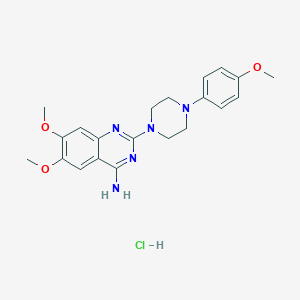
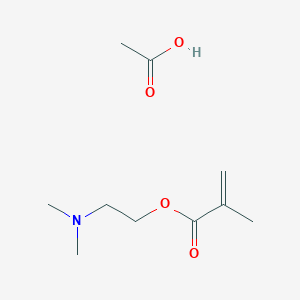
![2-[4-(4-Ethyl-5-methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B154898.png)
